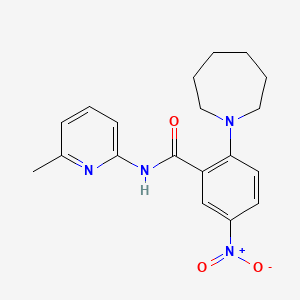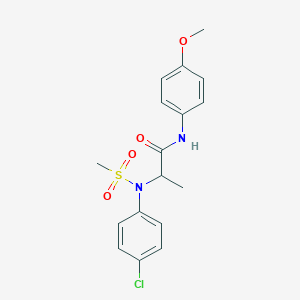![molecular formula C21H26N2O B4179286 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
Übersicht
Beschreibung
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, also known as Loperamide, is a synthetic opioid drug that is commonly used as an antidiarrheal agent. It was first synthesized in 1969 and was approved for medical use in the United States in 1976. Loperamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system.
Wirkmechanismus
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system. This results in an increase in the absorption of water and electrolytes from the intestine, which helps to reduce the frequency and severity of diarrhea.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body, including the inhibition of the release of various neurotransmitters, such as acetylcholine, histamine, and serotonin. It also has an antispasmodic effect on the smooth muscles of the gastrointestinal tract, which helps to reduce the contractions of the intestine and slow down the movement of food.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has several advantages as a research tool, including its ability to selectively bind to the opioid receptors in the gastrointestinal tract, which allows for the study of specific physiological processes. However, its use in laboratory experiments is limited by its potential for abuse and dependence, as well as its potential for adverse side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, including the development of new and more effective antidiarrheal agents, the investigation of its potential use in the treatment of other medical conditions, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to better understand the potential risks and benefits of 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide use, particularly with regard to its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has been extensively studied for its antidiarrheal effects and has been shown to be effective in treating a wide range of gastrointestinal disorders, including acute and chronic diarrhea, irritable bowel syndrome, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of other medical conditions, such as opioid addiction, neuropathic pain, and cancer.
Eigenschaften
IUPAC Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(14-11-18-7-3-1-4-8-18)22-20-12-9-19(10-13-20)17-23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQTQLIZQZMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)

![4-amino-N-{2-[(4-pyridinylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4179227.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4179233.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4179243.png)
![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4179255.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4179257.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)